molecular formula C20H37KO7S B12743228 Butanedioic acid, sulfo-, 1,4-dioctyl ester, potassium salt CAS No. 72102-49-9

Butanedioic acid, sulfo-, 1,4-dioctyl ester, potassium salt

Cat. No.: B12743228
CAS No.: 72102-49-9
M. Wt: 460.7 g/mol
InChI Key: IITZOMUJXICGGH-UHFFFAOYSA-M
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Description

Butanedioic acid, sulfo-, 1,4-dioctyl ester, potassium salt is a chemical compound known for its surfactant properties. It is commonly used in various industrial and scientific applications due to its ability to reduce surface tension and enhance the mixing of liquids. This compound is part of the sulfosuccinate family, which is widely recognized for its effectiveness in formulations requiring emulsification, wetting, and dispersing agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of butanedioic acid, sulfo-, 1,4-dioctyl ester, potassium salt typically involves the esterification of butanedioic acid with octanol in the presence of a catalyst such as p-toluenesulfonic acid. The reaction is carried out at elevated temperatures (120-140°C) to facilitate the formation of the ester. Following esterification, the product is sulfonated using a sulfonating agent like chlorosulfonic acid or sulfur trioxide. The final step involves neutralizing the sulfonated ester with potassium hydroxide to obtain the potassium salt form .

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves precise control of reaction parameters such as temperature, pressure, and reactant concentrations. The use of advanced purification techniques, including distillation and crystallization, ensures the removal of impurities and the production of high-purity compounds.

Chemical Reactions Analysis

Types of Reactions

Butanedioic acid, sulfo-, 1,4-dioctyl ester, potassium salt undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form sulfone derivatives.

    Reduction: Reduction reactions can convert the sulfonate group to a sulfide group.

    Substitution: The ester groups can undergo nucleophilic substitution reactions, leading to the formation of different ester derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines and alcohols are employed under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions include sulfone derivatives, sulfide derivatives, and various ester derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Butanedioic acid, sulfo-, 1,4-dioctyl ester, potassium salt has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of butanedioic acid, sulfo-, 1,4-dioctyl ester, potassium salt involves its ability to reduce surface tension and form micelles. This property allows it to enhance the solubility of hydrophobic substances in aqueous solutions. The compound interacts with molecular targets such as lipid bilayers and proteins, facilitating the dispersion and stabilization of emulsions. The sulfonate group plays a crucial role in the compound’s surfactant activity by providing a hydrophilic head that interacts with water molecules .

Comparison with Similar Compounds

Similar Compounds

  • Butanedioic acid, sulfo-, 1,4-dioctyl ester, sodium salt
  • Butanedioic acid, sulfo-, 1,4-bis(2-ethylhexyl) ester, sodium salt
  • Butanedioic acid, sulfo-, 1,4-dicyclohexyl ester, sodium salt

Uniqueness

Butanedioic acid, sulfo-, 1,4-dioctyl ester, potassium salt is unique due to its potassium counterion, which can influence its solubility and interaction with other compounds. Compared to its sodium counterparts, the potassium salt may exhibit different physicochemical properties, such as solubility and ionic strength, making it suitable for specific applications where these properties are advantageous .

Properties

CAS No.

72102-49-9

Molecular Formula

C20H37KO7S

Molecular Weight

460.7 g/mol

IUPAC Name

potassium;1,4-dioctoxy-1,4-dioxobutane-2-sulfonate

InChI

InChI=1S/C20H38O7S.K/c1-3-5-7-9-11-13-15-26-19(21)17-18(28(23,24)25)20(22)27-16-14-12-10-8-6-4-2;/h18H,3-17H2,1-2H3,(H,23,24,25);/q;+1/p-1

InChI Key

IITZOMUJXICGGH-UHFFFAOYSA-M

Canonical SMILES

CCCCCCCCOC(=O)CC(C(=O)OCCCCCCCC)S(=O)(=O)[O-].[K+]

Origin of Product

United States

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